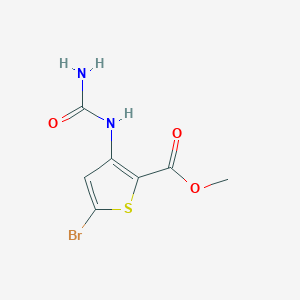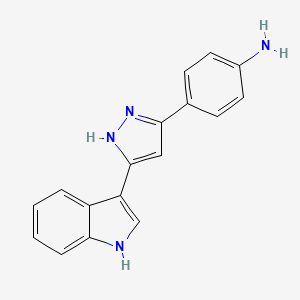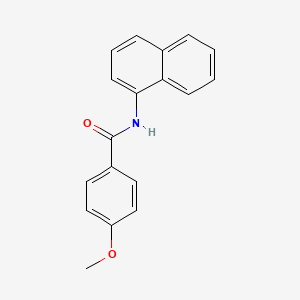![molecular formula C12H10ClN3O3 B11846619 4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a bipyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino, chloro, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . Additionally, its functional groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Shares similar functional groups but differs in the core structure.
4-Amino-5-chloro-2-(methoxy-13C, d3)-benzoic acid: Isotopically labeled variant with similar functional groups.
Uniqueness
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination complexes and advanced materials .
Propiedades
Fórmula molecular |
C12H10ClN3O3 |
|---|---|
Peso molecular |
279.68 g/mol |
Nombre IUPAC |
4-amino-3-chloro-6-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18) |
Clave InChI |
RUTPJWKFGZULOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=NC(=C(C(=C2)N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)


![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)



![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)


![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)



